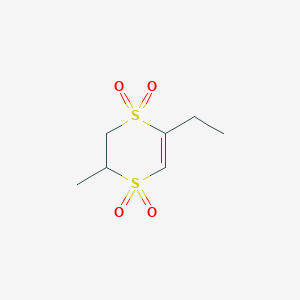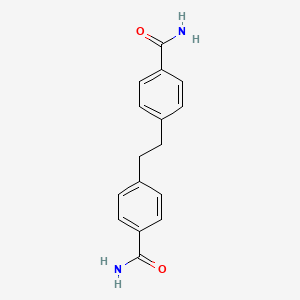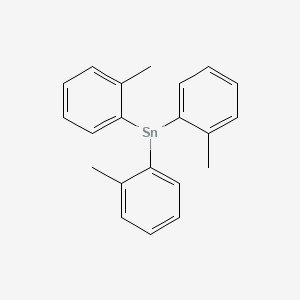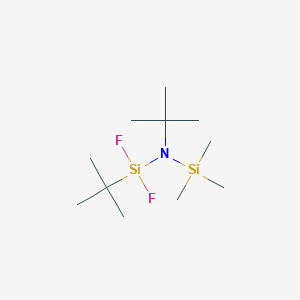
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and chlorinated functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL typically involves multi-step organic reactions. One common method includes the chlorination of precursor compounds using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or amines, depending on the nucleophile used.
科学研究应用
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated functional groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ether linkages in the compound may also facilitate its binding to hydrophobic pockets within target molecules.
相似化合物的比较
Similar Compounds
2-Chloro-2-methylpropane: A simpler chlorinated compound used in organic synthesis.
2-Chloroethanol: Known for its use as a solvent and intermediate in chemical reactions.
Chloromethyl methyl ether: Utilized in the production of resins and polymers.
Uniqueness
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL stands out due to its multiple ether linkages and extended carbon chain, which confer unique chemical and physical properties. These features make it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
60767-76-2 |
|---|---|
分子式 |
C19H38Cl2O5 |
分子量 |
417.4 g/mol |
IUPAC 名称 |
3-chloro-2-[4-[4-[4-(4-chlorobutoxy)butoxy]butoxy]butoxy]propan-1-ol |
InChI |
InChI=1S/C19H38Cl2O5/c20-9-1-2-10-23-11-3-4-12-24-13-5-6-14-25-15-7-8-16-26-19(17-21)18-22/h19,22H,1-18H2 |
InChI 键 |
LTOIPEWYUKVIDT-UHFFFAOYSA-N |
规范 SMILES |
C(CCOCCCCOC(CO)CCl)COCCCCOCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-](/img/structure/B14613477.png)
![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
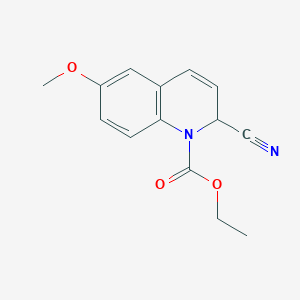
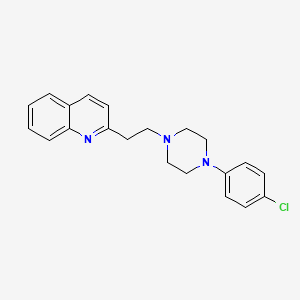
![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)
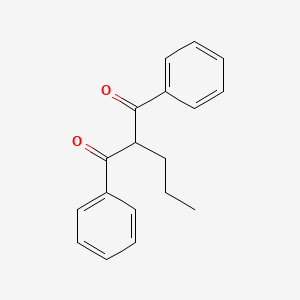
![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)
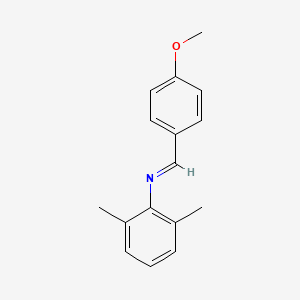
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
